molecular formula C6H9N5O3 B2941347 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 1257551-04-4

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No.: B2941347
CAS No.: 1257551-04-4
M. Wt: 199.17
InChI Key: GKQGPBRFBHTRGD-UHFFFAOYSA-N
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Description

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol is a nitropyrimidine derivative employed as a key chemical building block in scientific research and development. Compounds within this chemical class are frequently utilized in medicinal chemistry for the synthesis of more complex molecules, serving as crucial intermediates in exploring new pharmaceutical candidates . As a heterocyclic building block, its structure is amenable to further chemical modification, making it a valuable reagent for researchers in organic synthesis and drug discovery programs . The presence of both amino and nitro functional groups on the pyrimidine ring, along with the hydroxyethylamino side chain, provides multiple sites for chemical reactions, allowing for the creation of diverse compound libraries . Researchers value this compound for its potential in constructing molecules that may interact with biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for reference only, and researchers should handle this material in accordance with safe laboratory practices.

Properties

IUPAC Name

2-[(4-amino-5-nitropyrimidin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-5-4(11(13)14)3-9-6(10-5)8-1-2-12/h3,12H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQGPBRFBHTRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NCCO)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol typically involves the nitration of 4-amino-2-aminopyrimidine followed by the introduction of an ethanolamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to handle the chemicals safely and efficiently. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Synthesis and Reaction Analysis

Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol typically involves the nitration of 4-amino-2-aminopyrimidine, followed by the introduction of an ethanolamine group. These reactions require controlled temperatures and specific catalysts to ensure high purity and yield of the desired product.

Types of Reactions
this compound can undergo several types of chemical reactions:

  • Oxidation: Converts amino groups into nitro groups or other oxidized forms, often using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction: Reduces the nitro group to an amino group under specific conditions, using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Substitution: Participates in nucleophilic substitution reactions, where the ethanolamine group is replaced by other nucleophiles like halides or amines under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a fundamental building block for synthesizing more complex organic molecules.
  • Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
  • Industry: It is employed in the production of dyes, pigments, and various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Substituents on Pyrimidine Ring Molecular Weight Key Functional Groups Synthesis Highlights
2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol () 4-amino, 5-nitro, 2-ethanolamino ~212.18 (calc.) Nitro, amino, ethanolamine Nucleophilic substitution (e.g., 2,4-dichloropyrimidine + ethanolamine)
2-[2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol (585560-63-0, ) 4-amino, 5-nitro, 6-cyclohexylamino, 2-ethoxyethanolamino 383.43 Cyclohexylamine, ethoxyethanol Sequential substitution with cyclohexylamine and ethoxyethanolamine
(4-Amino-2-methyl-5-pyrimidinyl)methanol (73-67-6, ) 4-amino, 2-methyl, 5-hydroxymethyl 139.16 Methyl, hydroxymethyl Reductive amination or alkylation of aldehydes
2-{4-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-methylthiophen-2-yl}ethanol () Thiophene-linked pyrimidine scaffold 283.36 Thiophene, methyl, ethanol Alkylation of thiophene derivatives
Key Observations :

Substituent Impact on Solubility: The ethanolamine group in the target compound enhances hydrophilicity compared to cyclohexylamino () or thiophene-linked analogs (). This improves aqueous solubility, critical for drug formulation.

Steric Effects : Bulky substituents like cyclohexylamine () may hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., methyl in ) allow better fit .

Anticancer Potential :
  • The target compound’s nitro and amino groups are structurally similar to kinase inhibitors like imatinib, which target ATP-binding pockets. ’s analog is explicitly linked to glycogen synthase kinase-3β (GSK-3β) inhibition, suggesting shared mechanisms .
  • Thiazole- and thiophene-containing analogs () exhibit varied bioactivity due to heterocyclic ring systems, which can modulate redox properties or metal chelation .
Enzyme Inhibition :
  • ’s compound, a vitamin B1 derivative, highlights the role of hydroxymethyl groups in cofactor binding.

Biological Activity

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is of interest for its possible applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Formula C7H10N4O2\text{Chemical Formula C}_7\text{H}_10\text{N}_4\text{O}_2

Antibacterial Activity

Research has indicated that pyrimidine derivatives exhibit significant antibacterial properties. For instance, a study evaluated various pyrimidine-based compounds against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL, indicating potent antibacterial activity .

Antitumor Activity

The antiproliferative effects of this compound were assessed on various cancer cell lines. A notable study reported that related pyrimidine compounds demonstrated IC50 values in the nanomolar range against the MCF-7 breast cancer cell line, suggesting strong antitumor potential. Specifically, compounds with similar structures inhibited the enzymatic activity of EGFR-TK, which is crucial for tumor growth and proliferation .

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation and survival .
  • Induction of Apoptosis : Certain derivatives have been found to induce apoptosis in cancer cells, leading to reduced tumor growth .

Study 1: Antibacterial Efficacy

A recent study tested this compound against a panel of bacterial strains. The compound exhibited significant antibacterial activity with an MIC of 0.5 μg/mL against S. aureus. The study concluded that this compound could serve as a lead for developing new antibacterial agents .

Study 2: Antitumor Effects

In vitro studies on the MCF-7 cell line revealed that this compound had an IC50 value of approximately 3 nM, indicating high potency against breast cancer cells. Further analysis showed that it inhibited the phosphorylation of EGFR, a key player in tumorigenesis .

Data Tables

Activity Cell Line/Bacteria IC50/MIC Value Reference
AntibacterialS. aureus0.5 μg/mL
AntitumorMCF-73 nM
Protein Kinase InhibitionVariousNot specified

Q & A

Q. How can computational methods predict the compound’s thermodynamic properties (e.g., solubility, vapor pressure)?

  • Methodological Answer : Use COSMO-RS or group contribution methods (e.g., UNIFAC) to estimate solubility in polar solvents (water, DMSO). Vaporization enthalpies can be modeled via the "centerpiece" approach, validated against experimental DSC data .

Q. How to resolve contradictions in reported spectral data or biological activity for this compound?

  • Methodological Answer : Cross-validate data across multiple sources (e.g., PubChem, NIST) and replicate experiments under standardized conditions. For disputed bioactivity, conduct dose-response studies with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What green chemistry approaches can reduce waste in its synthesis?

  • Methodological Answer : Replace methanol with ethanol/water mixtures (70:30 v/v) to improve sustainability. Catalytic methods (e.g., Pd/C for nitro reduction) or biocatalysts (e.g., nitroreductase enzymes) can minimize heavy metal waste .

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